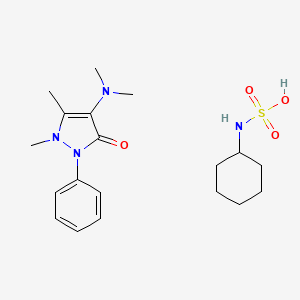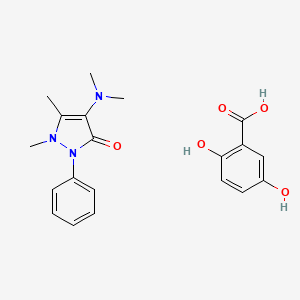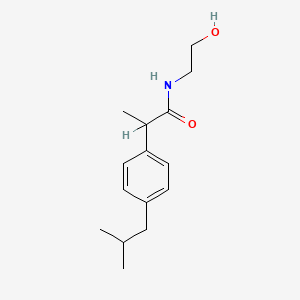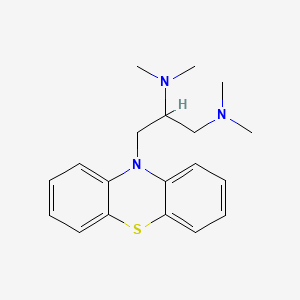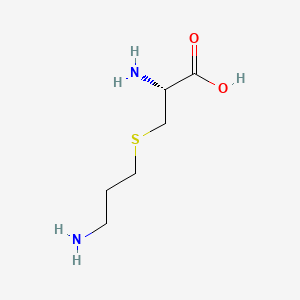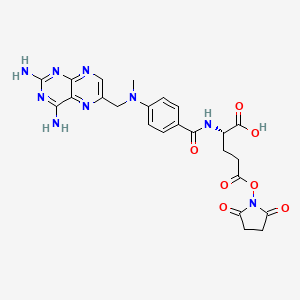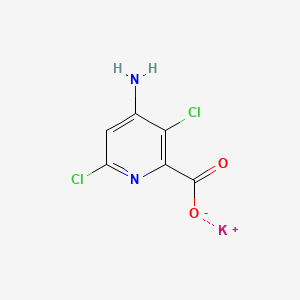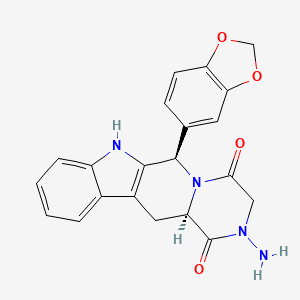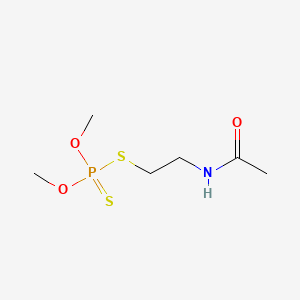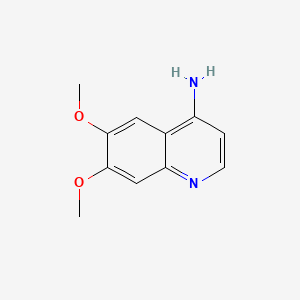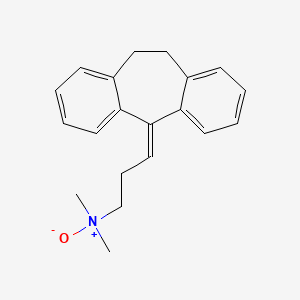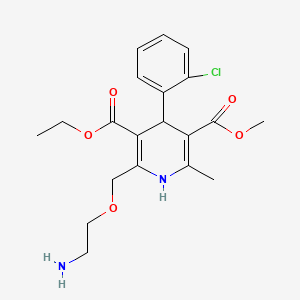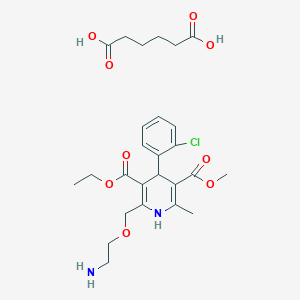![molecular formula C24H35N5O4S B1666069 3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide CAS No. 1021869-45-3](/img/structure/B1666069.png)
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AqB007 is a selective blocker of the Aquaporin-1 ion channel conductance, thereby slowing cancer cell migration.
Scientific Research Applications
Dopamine D(3) Receptor Ligands
- Study Overview: Research on benzamide derivatives, including PB12, a close relative to the compound , has shown potential as dopamine D(3) receptor ligands. These compounds have been modified to enhance their affinity for the D(3) receptor, indicating their possible use in neurological research and drug development (Leopoldo et al., 2002).
β3-Adrenoceptor Agonists
- Study Overview: Piperazine sulfonamide derivatives, closely related to the compound , have been identified as potent and selective β3-adrenoceptor agonists. These findings suggest their potential application in treating β3-AR-mediated pathological conditions (Perrone et al., 2009).
Anti-HIV Activity
- Study Overview: Piperazinyl-nitroimidazole derivatives, which share structural similarities with the compound, have been explored for their anti-HIV properties. These compounds, developed as non-nucleoside reverse transcriptase inhibitors, indicate the potential of similar compounds in anti-HIV research (Al-Masoudi et al., 2007).
Metabolism in Chronic Myelogenous Leukemia Patients
- Study Overview: Flumatinib, a compound structurally similar to the one , has been studied for its metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds can inform their development for cancer treatment (Gong et al., 2010).
Antipsychotic Agents
- Study Overview: Research on substituted benzamide derivatives, similar to the compound , has explored their potential as neuroleptic agents. These studies focus on dopamine and serotonin receptor interactions, which are crucial in developing new antipsychotic medications (Norman et al., 1996).
Anti-malarial Activity
- Study Overview: Certain piperazine derivatives have shown anti-malarial activity. The research highlights the importance of specific substituents for generating activity, which can guide the development of anti-malarial drugs (Cunico et al., 2009).
properties
CAS RN |
1021869-45-3 |
|---|---|
Product Name |
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide |
Molecular Formula |
C24H35N5O4S |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-(butylamino)-N-[2-(4-methylpiperazin-1-yl)ethyl]-4-phenoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C24H35N5O4S/c1-3-4-10-26-21-17-19(24(30)27-11-12-29-15-13-28(2)14-16-29)18-22(34(25,31)32)23(21)33-20-8-6-5-7-9-20/h5-9,17-18,26H,3-4,10-16H2,1-2H3,(H,27,30)(H2,25,31,32) |
InChI Key |
JCXWCRAMYLTXFG-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NCCN2CCN(CC2)C)S(=O)(=O)N)OC3=CC=CC=C3 |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NCCN2CCN(CC2)C)S(=O)(=O)N)OC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AqB-007; AqB 007; Aq-B007; AqB007 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



